5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methoxypropyl, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and methoxypropyl groups. The final steps involve the addition of the methoxybenzoyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXALDEHYDE
- 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXAMIDE
- 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H28FNO5 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28FNO5/c1-19-7-5-8-20(17-19)18-36-22-13-11-21(12-14-22)27(32)25-26(23-9-3-4-10-24(23)30)31(15-6-16-35-2)29(34)28(25)33/h3-5,7-14,17,26,32H,6,15-16,18H2,1-2H3/b27-25- |
InChI Key |
HLJSZJYMNKWNAU-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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